molecular formula C11H10BrNO4S2 B2361165 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide CAS No. 1020971-01-0

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2361165
CAS No.: 1020971-01-0
M. Wt: 364.23
InChI Key: PUTOGWHOMLFQQN-UHFFFAOYSA-N
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Description

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a bromothiophene and a furan moiety linked through a sulfonyl and acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form 5-bromothiophen-2-ylsulfonyl chloride.

    Amidation: The sulfonyl chloride is then reacted with N-(furan-2-ylmethyl)acetamide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromothiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine
  • (5-bromothiophen-2-yl)methylamine

Uniqueness

2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromothiophene and a furan moiety linked through a sulfonyl and acetamide group allows for diverse applications in various fields.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOGWHOMLFQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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